Methyl 2-diazoacetamidohexonate
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H16N3O3+ |
|---|---|
Molecular Weight |
214.24 g/mol |
IUPAC Name |
2-[[(2S)-1-methoxy-1-oxohexan-2-yl]amino]-2-oxoethanediazonium |
InChI |
InChI=1S/C9H15N3O3/c1-3-4-5-7(9(14)15-2)12-8(13)6-11-10/h7H,3-6H2,1-2H3/p+1/t7-/m0/s1 |
InChI Key |
OZHCMJTXDLRZPF-ZETCQYMHSA-O |
SMILES |
CCCCC(C(=O)OC)NC(=O)C[N+]#N |
Isomeric SMILES |
CCCC[C@@H](C(=O)OC)NC(=O)C[N+]#N |
Canonical SMILES |
CCCCC(C(=O)OC)NC(=O)C[N+]#N |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Investigations of Methyl 2 Diazoacetamidohexonate
Carbene Generation and Reactive Intermediate Characterization
The generation of a carbene from methyl 2-diazoacetamidohexanoate involves the expulsion of a molecule of dinitrogen gas (N₂), a thermodynamically favorable process. This can be initiated by heat or light, but for controlled synthetic applications, transition metal catalysts are preferred. libretexts.org These catalysts form a metal-carbenoid intermediate, which modulates the reactivity of the carbene, often leading to higher selectivity. youtube.com
The resulting carbene is a neutral, divalent carbon species with two unshared electrons. These electrons can exist as a pair in a single orbital (a singlet carbene) or in separate orbitals with parallel spins (a triplet carbene). youtube.com Singlet carbenes are typically involved in concerted reactions, while triplet carbenes behave like diradicals and react in a stepwise manner. nih.gov The ground state and reactivity of the carbene derived from methyl 2-diazoacetamidohexanoate are influenced by the substituents and the method of generation.
In the absence of an external trapping agent, the carbene generated from methyl 2-diazoacetamidohexanoate can undergo intramolecular reactions. The hexanoate (B1226103) chain provides several C-H bonds that are susceptible to insertion reactions.
One of the most common intramolecular reactions for α-diazoacetamides is C-H bond insertion. mdpi.com For methyl 2-diazoacetamidohexanoate, this could potentially lead to the formation of various lactams, with the regioselectivity being influenced by the catalyst and the conformation of the molecule. For instance, insertion into the C-H bonds of the hexanoate chain would lead to the formation of substituted piperidinones or other nitrogen-containing heterocycles. Research on similar 2-diazo-2-sulfamoylacetamides has shown that intramolecular C-H insertion is a powerful method for synthesizing nitrogen-containing heterocycles. masterorganicchemistry.com
Another potential intramolecular pathway is cyclopropanation if an olefinic group were present in the N-acyl or ester moiety. While methyl 2-diazoacetamidohexanoate itself lacks such a group, this reactivity is a cornerstone of diazocarbonyl chemistry. rsc.org
| Intramolecular Reaction Type | Potential Product from Methyl 2-Diazoacetamidohexanoate | Key Influencing Factors |
| C-H Bond Insertion | Substituted β-lactams, γ-lactams, δ-lactams, ε-lactams | Catalyst, Solvent, Temperature |
| Cyclopropanation (hypothetical) | Bicyclic lactams (if unsaturation were present) | Presence of a C=C bond, Catalyst |
When the carbene from methyl 2-diazoacetamidohexanoate is generated in the presence of other molecules, a variety of intermolecular reactions can occur. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.
A primary example is the cyclopropanation of alkenes. The reaction of the carbene with an alkene is a powerful tool for the synthesis of cyclopropane-containing amino acid derivatives. The stereochemistry of the alkene is generally retained in the cyclopropane (B1198618) product, particularly when singlet carbenes or metal carbenoids are involved. nih.gov
The carbene can also insert into the X-H bonds of various substrates, where X can be oxygen, nitrogen, or sulfur. For example, reaction with alcohols would yield ethers, while reaction with amines would produce secondary amines. rsc.org
| Intermolecular Reaction Type | Reactant | Product Class |
| Cyclopropanation | Alkene | Cyclopropyl amino acid derivative |
| X-H Insertion | Alcohol | Ether |
| Amine | Secondary amine | |
| Thiol | Thioether | |
| Ylide Formation | Carbonyl compound | Epoxide or rearranged product |
| Imine | Aziridine |
Transition Metal Catalyzed Transformations
The use of transition metals to catalyze the decomposition of diazo compounds like methyl 2-diazoacetamidohexanoate is central to modern organic synthesis. Catalysts based on rhodium, copper, ruthenium, and other metals offer a high degree of control over the reactivity of the intermediate carbene. rsc.org
The choice of metal and the ligands coordinated to it are crucial in determining the outcome of the reaction. Rhodium(II) carboxylates, such as rhodium(II) acetate (B1210297), are highly effective for a wide range of carbene transfer reactions. The dirhodium core provides a template for the formation of a metal-carbenoid, which then delivers the carbene to the substrate.
Ligand design plays a pivotal role in achieving high levels of stereoselectivity, particularly in asymmetric catalysis. Chiral ligands, often based on carboxylates or carboxamidates, can create a chiral environment around the metal center, leading to the preferential formation of one enantiomer of the product. For instance, chiral dirhodium catalysts have been extensively used for enantioselective cyclopropanation and C-H insertion reactions. The development of new ligands is an active area of research, aiming to improve the efficiency and selectivity of these transformations.
The transition metal-catalyzed reactions of diazoacetamides are compatible with a wide range of substrates. Electron-rich alkenes are generally more reactive towards cyclopropanation than electron-poor ones. The regioselectivity of C-H insertion is often governed by electronic and steric factors, with insertion into weaker, more electron-rich C-H bonds being generally favored.
However, limitations do exist. Highly reactive carbenes can lead to side reactions, such as dimerization to form maleates and fumarates. The catalyst loading and reaction conditions, such as temperature and solvent, must be carefully optimized to maximize the yield of the desired product and minimize these side reactions.
The generally accepted mechanism for transition metal-catalyzed carbene transfer begins with the coordination of the diazo compound to the metal center. This is followed by the expulsion of dinitrogen to form a metal-carbenoid intermediate. youtube.com This intermediate can be viewed as a metal-stabilized carbene.
In the case of cyclopropanation, the alkene then coordinates to the metal-carbenoid complex. The carbene is subsequently transferred to the alkene in a concerted or stepwise manner, depending on the metal and the electronic nature of the carbene and alkene. rsc.org
For C-H insertion, the metal-carbenoid is believed to react directly with the C-H bond through a concerted, three-centered transition state. masterorganicchemistry.com The electrophilic character of the metal-carbenoid is a key factor in this process.
The study of these mechanistic pathways is often supported by computational studies, which can provide insights into the structures of intermediates and transition states. mdpi.com
Detailed Mechanistic Pathways of Metal-Carbenoid Chemistry
Cyclopropanation Reactions with Alkenes and Heteroarenes
The generation of a carbene from methyl 2-diazoacetamidohexonate in the presence of alkenes or heteroarenes can lead to the formation of cyclopropane rings. This transformation is a powerful tool for the synthesis of three-membered ring systems. researchgate.net
The reaction with alkenes is generally stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. libretexts.org For instance, a cis-alkene will yield a cis-substituted cyclopropane, while a trans-alkene will result in a trans-substituted cyclopropane. libretexts.org This is a concerted process where the carbene adds to the double bond in a single step. youtube.com
The table below summarizes representative cyclopropanation reactions involving diazo compounds and various alkenes.
| Catalyst | Alkene | Product | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (ee %) |
| Ru(II)-Pheox | Styrene | 1-acetyl-2-phenylcyclopropane | High | High | Up to 96 |
| Ru(II)-Pheox | 2-substituted allylic derivatives | Substituted cyclopropanes | 32-97 | Moderate to High | Excellent |
Data compiled from studies on analogous diazo compounds. researchgate.net
C-H Insertion Reactions
In the absence of a suitable alkene, the carbene generated from this compound can undergo intramolecular C-H insertion reactions. These reactions involve the insertion of the carbene into a carbon-hydrogen bond within the same molecule, leading to the formation of a new ring. nih.gov
Studies on similar N-aryl diazoacetamides have shown that intramolecular C-H insertion preferentially occurs at the 1,5-position of an N-aryl group to form indolinone derivatives. nih.gov The chemoselectivity of these reactions is often governed by the electronic properties of the aryl group. nih.gov For example, electron-rich aromatic rings are generally more susceptible to electrophilic attack by the carbene.
Ylide Formation and Subsequent Rearrangements
The carbene derived from this compound can also react with heteroatoms, such as sulfur or nitrogen, to form ylides. An ylide is a neutral molecule with a formal positive and a formal negative charge on adjacent atoms. libretexts.org
These ylides are often transient intermediates that can undergo subsequent rearrangements to form more stable products. Common rearrangements include nih.govwikipedia.org-sigmatropic and nih.govCurrent time information in Chatham County, US.-rearrangements (Stevens or Sommelet-Hauser rearrangements). The specific pathway taken depends on the structure of the ylide and the reaction conditions.
1,3-Dipolar Cycloadditions and Related Processes
This compound can participate in 1,3-dipolar cycloaddition reactions, a powerful class of reactions for the synthesis of five-membered heterocyclic rings. wikipedia.org In this context, the diazo compound acts as a 1,3-dipole, reacting with a variety of dipolarophiles, such as alkenes and alkynes. wikipedia.orgwikipedia.org
The reaction with alkenes leads to the formation of pyrazolines, which can sometimes isomerize to the more stable 2-pyrazolines. wikipedia.org These reactions are often highly regioselective, with the terminal nitrogen of the diazo group preferentially bonding to the less substituted carbon of the alkene. wikipedia.org The stereochemistry of the dipolarophile is typically retained in the product. wikipedia.org
Recent research has highlighted the potential for asymmetric 1,3-dipolar cycloadditions using chiral catalysts, allowing for the enantioselective synthesis of spirocyclic compounds. nih.gov
The following table illustrates the effect of the dipolarophile on the rate of 1,3-dipolar cycloaddition with a diazoacetamide (B1201003).
| Dipolarophile | Second-Order Rate Constant (k, M⁻¹s⁻¹) |
| (E)-Ethyl 4,4,4-trifluorobut-2-enoate | 0.1 |
| Ethyl acrylate | 1.6 x 10⁻³ |
| Methyl crotonate | 5.8 x 10⁻⁷ |
Data from a study on a similar diazoacetamide, highlighting the electronic effects on reaction rates. nih.gov
Other Catalytic Bond Formations (e.g., C-X, C-C)
Beyond the reactions already discussed, the carbene generated from this compound can participate in a variety of other catalytic bond-forming reactions. For example, intermolecular N-H insertion into anilines and amino esters has been observed using iron porphyrin catalysts. researchgate.net This demonstrates the versatility of the diazo compound in forming C-N bonds.
Furthermore, the carbene can be utilized in C-C bond-forming reactions beyond cyclopropanation and C-H insertion, although specific examples with this compound are not extensively documented in the provided search results. The general reactivity patterns of diazo compounds suggest potential for other transformations like olefination reactions in the presence of suitable reagents.
Non-Catalytic Reactivity and Thermal Decomposition Pathways
In the absence of a catalyst, this compound can undergo thermal decomposition. At elevated temperatures, the diazo group can be extruded as nitrogen gas (N₂), generating the corresponding carbene. masterorganicchemistry.com This thermally generated carbene can then undergo the same types of reactions discussed previously, such as C-H insertion and cyclopropanation, although typically with less selectivity than in catalyzed reactions. masterorganicchemistry.com
The stability of diazo compounds is a critical consideration. While some can be isolated and handled, they are inherently energetic molecules. masterorganicchemistry.com The thermal decomposition of this compound can also lead to other, less defined decomposition pathways, particularly at higher temperatures. Studies on the related compound methyl hexanoate have shown that at high temperatures, decomposition can be dominated by H-abstraction by radicals, leading to a complex mixture of products. osti.gov
Stereochemical Control and Asymmetric Synthesis Strategies
Achieving stereochemical control in reactions involving this compound is a key focus of modern synthetic chemistry. Asymmetric synthesis strategies aim to produce a single enantiomer or diastereomer of the product.
In cyclopropanation reactions, chiral ruthenium-based catalysts, such as Ru(II)-Pheox complexes, have proven highly effective in inducing high levels of enantioselectivity. researchgate.net These catalysts create a chiral environment around the carbene, directing its approach to the alkene and favoring the formation of one enantiomer over the other.
For 1,3-dipolar cycloadditions, asymmetric catalysis can be achieved using chiral Lewis acids. nih.gov For instance, magnesium-based Lewis acids have been used in conjunction with a chiral ligand to control the facial selectivity of the cycloaddition, leading to enantioenriched spirocyclic products. nih.gov The choice of solvent and temperature can also play a crucial role in optimizing enantioselectivity. nih.gov
The development of stereoselective aldol (B89426) additions of methyl ketones to β-siloxy aldehydes provides further insight into achieving stereocontrol in related systems, highlighting the importance of controlling reaction mechanisms to favor specific diastereomeric outcomes. rsc.org
The table below provides examples of asymmetric reactions with diazo compounds, demonstrating the high levels of stereocontrol that can be achieved.
| Reaction Type | Chiral Catalyst/Auxiliary | Substrate | Enantioselectivity (ee %) |
| Cyclopropanation | Chiral Ruthenium Porphyrins | Styrene derivatives | Up to 96 |
| 1,3-Dipolar Cycloaddition | Chiral Magnesium Lewis Acid | α-Methylene lactams | Up to 89 |
Data compiled from studies on analogous diazo compounds. researchgate.netnih.gov
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Advanced Applications in Organic Synthesis
Utilization as a Versatile Building Block in Complex Molecular Architectures
Methyl 2-diazoacetamidohexanoate serves as a powerful building block for the synthesis of complex molecules, particularly nitrogen-containing heterocycles, which are prevalent scaffolds in natural products and pharmaceuticals. ucc.ie The diazo functionality is a precursor to a highly reactive carbene intermediate upon treatment with transition metal catalysts, such as those based on rhodium(II) or copper(I). nih.govnjtech.edu.cn This transient species can then undergo a variety of intramolecular reactions, effectively stitching the linear aliphatic chain into intricate cyclic systems.
One of the most powerful applications of this building block is in intramolecular C-H insertion reactions. ucc.iemdpi.com The metal-carbene generated from methyl 2-diazoacetamidohexanoate can selectively insert into a C-H bond at various positions along the hexanoate (B1226103) chain. The regioselectivity of this insertion is often influenced by the catalyst and the substrate's conformation, but typically favors the formation of five- or six-membered rings due to thermodynamic stability. For instance, insertion into the C-H bond at the 5-position of the hexanoate chain would lead to the formation of a substituted piperidinone, a common motif in alkaloid natural products.
Furthermore, the presence of both an amide and an ester group provides multiple points for further functionalization. The ester can be hydrolyzed to a carboxylic acid or converted to other derivatives, while the amide bond can be cleaved or modified. This allows for the incorporation of the cyclic structures formed from methyl 2-diazoacetamidohexanoate into larger, more complex molecular frameworks. The ability to generate stereocenters during the C-H insertion or subsequent transformations adds to its utility in asymmetric synthesis, providing access to enantiomerically enriched compounds. mdpi.com
The following table illustrates the potential heterocyclic scaffolds that can be synthesized from methyl 2-diazoacetamidohexanoate via intramolecular C-H insertion reactions.
| Target Heterocycle | Position of C-H Insertion | Ring Size | Potential Significance |
| γ-Lactam (Pyrrolidinone) | C4-H | 5-membered | Core of many natural products and pharmaceuticals |
| δ-Lactam (Piperidinone) | C5-H | 6-membered | Common structural unit in alkaloids |
| ε-Lactam (Caprolactam) | C6-H | 7-membered | Precursor to polymers and other functional materials |
Role in Cascade, Tandem, and Multicomponent Reactions
A key reaction that can initiate a cascade sequence is the formation of a rhodium- or copper-carbene from the diazo group. nih.govnjtech.edu.cn This carbene can then participate in a variety of transformations. For example, a reaction with a suitable dipolarophile can initiate a 1,3-dipolar cycloaddition. nih.govresearchgate.net If the reaction partner is appropriately functionalized, the initial cycloadduct can undergo subsequent intramolecular reactions, leading to the rapid construction of complex polycyclic systems.
Multicomponent reactions involving diazo compounds have also been developed. nih.govbeilstein-journals.org In a hypothetical multicomponent reaction, methyl 2-diazoacetamidohexanoate could react with a nitrile and a carboxylic acid in the presence of a copper catalyst. beilstein-journals.org This would likely proceed through the formation of a nitrile ylide, which is then trapped by the carboxylic acid, ultimately leading to a highly functionalized N,N-diacyl-β-amino ester derivative in a single step. nih.gov
The table below outlines a hypothetical tandem reaction involving methyl 2-diazoacetamidohexanoate.
| Reaction Step | Description | Intermediate/Product |
| 1. Carbene Formation | Reaction of methyl 2-diazoacetamidohexanoate with a rhodium(II) catalyst. | Rhodium-carbene intermediate. |
| 2. Ylide Formation | The carbene reacts with a nearby heteroatom (e.g., the amide nitrogen or oxygen). | A cyclic ylide is formed. |
| 3. beilstein-journals.orgresearchgate.net-Sigmatropic Rearrangement | The ylide undergoes a concerted rearrangement to form a new ring system. | A functionalized heterocyclic product. |
Development of Novel Synthetic Reagents and Methodologies
The unique reactivity of methyl 2-diazoacetamidohexanoate and related diazo compounds has spurred the development of new synthetic reagents and methodologies. The ability of the diazo group to be converted into a carbene under mild conditions has been exploited to design novel transformations. ucc.ieresearchgate.net
For instance, the development of new rhodium and copper catalysts with tailored ligands has allowed for greater control over the chemo-, regio-, and stereoselectivity of the reactions of diazoacetamido esters. nih.govnih.gov This has led to methodologies for the selective formation of specific lactam ring sizes or for achieving high enantioselectivity in C-H insertion and cyclopropanation reactions.
Furthermore, the diazo functionality itself can be modified. For example, the synthesis of α-bromo- or α-aryl-α-diazoacetamides has been reported, leading to compounds with altered reactivity profiles. beilstein-journals.orgnih.gov An α-bromo substituent can stabilize the carbene intermediate, leading to different reaction outcomes compared to the unsubstituted analogue. beilstein-journals.org This opens the door for the development of a wider range of synthetic tools based on the diazoacetamide (B1201003) scaffold.
Recent research has also explored the use of diazo compounds in bioreversible esterification of proteins, highlighting the potential for developing novel bioconjugation reagents. nih.govnih.govresearchgate.net While this application has been demonstrated with α-aryl-α-diazoacetamides, the underlying principle could potentially be extended to compounds like methyl 2-diazoacetamidohexanoate for specific applications.
The following table summarizes some of the novel methodologies developed using diazo compounds.
| Methodology | Catalyst/Reagent | Application |
| Asymmetric C-H Insertion | Chiral Rhodium(II) catalysts | Enantioselective synthesis of lactams |
| Multicomponent Reactions | Copper(I) iodide | One-pot synthesis of complex amino acid derivatives |
| 1,3-Dipolar Cycloadditions | Strain-promoted alkyne-diazo cycloaddition | Bioorthogonal chemistry and labeling |
Contributions to Total Synthesis of Organic Molecules
While specific examples of the use of methyl 2-diazoacetamidohexanoate in the total synthesis of natural products are not yet reported in the literature, the general class of α-diazoacetamido esters has proven to be valuable in this endeavor. The ability to construct key heterocyclic intermediates, such as β-lactams and γ-lactams, makes these compounds powerful tools for synthesizing complex natural products.
For example, the rhodium-catalyzed intramolecular C-H insertion of a diazoacetamide is a key step in the synthesis of various alkaloids and other nitrogen-containing natural products. mdpi.com The lactam products of these reactions serve as versatile intermediates that can be further elaborated into the final target molecules.
Given the reactivity profile of methyl 2-diazoacetamidohexanoate, it is a promising candidate for application in the total synthesis of natural products containing piperidinone or other related nitrogen heterocycles. Its use could streamline the synthesis of complex targets and provide access to novel analogues for biological evaluation.
Computational and Theoretical Studies on Methyl 2 Diazoacetamidohexonate and Analogues
Quantum Chemical Characterization of Electronic Structure and Bonding
Quantum chemical calculations are employed to delineate the fundamental electronic properties of diazo compounds and their subsequent reactive intermediates. researchgate.net Methods like Density Functional Theory (DFT) provide a detailed picture of electron distribution, which is crucial for understanding reactivity.
Key characteristics that are computationally investigated include the distribution of atomic charges, the energies and shapes of frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP) maps. researchgate.net For a diazo compound, calculations can quantify the partial charges on the nitrogen atoms and the diazo carbon, revealing the molecule's inherent nucleophilic or electrophilic character. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. researchgate.net MEP maps visualize regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic or nucleophilic attack. researchgate.net For the corresponding metal-carbene intermediates, these calculations elucidate the nature of the metal-carbon bond, which can range from a simple donor-acceptor interaction to a more covalent double bond, and this bonding significantly influences the carbene's reactivity. nih.gov
Table 1: Illustrative Data from Quantum Chemical Calculations on a Model Diazo Compound
| Calculated Property | Description | Implication for Reactivity |
| Mulliken Atomic Charges | Distribution of electron density among the atoms in the molecule. researchgate.net | Identifies the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. researchgate.net | A higher HOMO energy suggests greater nucleophilicity. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. researchgate.net | A lower LUMO energy suggests greater electrophilicity and reactivity towards nucleophiles. |
| Dipole Moment | Measure of the overall polarity of the molecule. researchgate.net | Influences solubility and intermolecular interactions, including with catalysts and substrates. |
| Molecular Electrostatic Potential (MEP) | 3D map of the electronic potential on the molecule's surface. researchgate.net | Visually identifies regions prone to non-covalent interactions and chemical attack. |
This table is illustrative, showing the types of data generated from quantum chemical calculations and their relevance.
Mechanistic Pathway Elucidation through Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has proven to be a powerful tool for mapping the intricate reaction pathways of rhodium-catalyzed transformations involving diazo compounds. researchgate.netacs.org These calculations allow researchers to locate and determine the energies of transition states and intermediates along a proposed reaction coordinate, thereby unveiling the step-by-step mechanism. acs.org
For rhodium-catalyzed reactions, the generally accepted mechanism begins with the nucleophilic attack of the diazo compound on the rhodium(II) catalyst. researchgate.netnih.gov This is followed by the rate-limiting extrusion of a dinitrogen molecule (N₂) to form a highly reactive rhodium-carbene intermediate. researchgate.netnih.gov This key intermediate is not a free carbene but a metallocarbenoid, where the catalyst modulates its reactivity and selectivity. researchgate.net Subsequent steps can include C-H bond insertion, cyclopropanation, or ylide formation, depending on the substrate. researchgate.netrsc.org
DFT studies have been crucial in resolving mechanistic ambiguities. For instance, in the C-H functionalization of indoles, calculations have shown that the reaction can proceed through different pathways, including a direct C-H insertion or a pathway involving an initial nucleophilic attack by the indole (B1671886) to form a zwitterionic intermediate that then rearranges. acs.org The calculations revealed that the relative energies of these pathways can be influenced by substituents on both the carbene and the indole, explaining observed changes in product distribution. acs.org Similarly, DFT has been used to compare the barriers for O-H insertion versus C-H insertion in phenols, correctly predicting that O-H insertion is generally favored due to a lower activation barrier for the rate-determining step. nih.gov
Table 2: Key Mechanistic Steps in Rhodium-Catalyzed C-H Insertion and Their DFT Analysis
| Mechanistic Step | Description | Typical DFT Finding |
| Catalyst-Diazo Adduct Formation | The diazo compound coordinates to the rhodium center. chemrxiv.org | A rapid, low-energy pre-equilibrium step. nih.gov |
| N₂ Extrusion | The dinitrogen molecule is eliminated to form the rhodium-carbene. chemrxiv.org | This is typically the rate-determining step of carbene formation, with a significant activation barrier. researchgate.netnih.gov |
| C-H Insertion | The rhodium-carbene inserts into a C-H bond of a substrate. researchgate.netchemrxiv.org | Proceeds via a low-barrier transition state, often visualized as a three-centered, "hydride-transfer-like" structure. |
| Product Release | The final organic product dissociates from the catalyst. | An energetically favorable step, regenerating the catalyst for the next cycle. |
This table outlines the principal stages of a common reaction pathway as elucidated by DFT calculations.
Prediction of Reactivity, Regioselectivity, and Stereoselectivity
A major strength of computational chemistry is its ability to predict the outcome of chemical reactions, including their reactivity, regioselectivity, and stereoselectivity. By comparing the calculated activation energies (ΔG‡) of competing reaction pathways, researchers can predict which product is likely to form preferentially.
In the context of reactions with analogues of methyl 2-diazoacetamidohexonate, DFT can be used to determine why a reaction favors one regioisomer over another. For example, in the cycloaddition of a diazoalkane to an unsymmetrical alkene, two different regioisomeric products can be formed. mdpi.comnih.gov By calculating the transition state energies for both modes of addition, the pathway with the lower energy barrier can be identified as the favored one, thus predicting the major product. mdpi.comnih.gov This approach has been successfully applied to understand the regioselectivity in [3+2] cycloaddition reactions to form pyrazole (B372694) derivatives. mdpi.com
Similarly, stereoselectivity in reactions like asymmetric cyclopropanation can be rationalized and predicted. nih.gov Computational modeling of the transition states involving a chiral catalyst can explain why one enantiomer or diastereomer is formed in excess. nih.gov The models can pinpoint the specific non-covalent interactions (e.g., steric repulsion or hydrogen bonding) between the substrate, the carbene, and the chiral ligands of the catalyst that are responsible for stabilizing one transition state over the other. nih.gov
Table 3: Predicting Selectivity via Transition State Energy Comparison
| Reaction Type | Competing Pathways | Computational Prediction Method | Correlation |
| Regioselectivity | e.g., Addition to C1-C2 vs. C2-C1 of an unsymmetrical π-system. | Calculate ΔG‡ for the transition state of each pathway. | The pathway with the lower ΔG‡ corresponds to the major regioisomer observed experimentally. mdpi.com |
| Stereoselectivity | e.g., Formation of (R)- vs. (S)-enantiomer using a chiral catalyst. | Calculate ΔG‡ for the diastereomeric transition states leading to each enantiomer. | The energy difference (ΔΔG‡) between the two transition states correlates with the enantiomeric excess (ee) of the reaction. nih.gov |
This table illustrates the principle of using computational energy calculations to predict reaction selectivity.
In Silico Catalyst Design and Ligand Optimization Studies
Computational methods are increasingly used not just to understand existing systems but to proactively design new and improved catalysts in a process known as in silico design. mdpi.commdpi.com This approach can accelerate the discovery of catalysts with enhanced activity, selectivity, or stability, reducing the need for extensive empirical screening. nih.gov
For rhodium-catalyzed reactions of diazo compounds, computational studies can guide the optimization of the dirhodium paddlewheel catalyst. The electronic and steric properties of the bridging ligands that surround the two rhodium atoms have a profound impact on the catalyst's performance. DFT calculations can predict how modifying these ligands—for instance, by introducing electron-withdrawing or electron-donating groups—will affect the reactivity of the rhodium-carbene intermediate. researchgate.net
Furthermore, computational screening of virtual ligand libraries can identify promising candidates for synthesis and experimental testing. mdpi.com Researchers can build a set of potential ligands in silico, calculate key descriptors (e.g., steric bulk, electronic properties), and model their performance in a target reaction. This allows for a rational selection of ligands that are most likely to achieve a desired outcome. nih.gov Studies have also explored the influence of axial ligands—molecules that coordinate to the open axial sites of the rhodium centers—showing that even solvent molecules can significantly alter reactivity and selectivity, an effect that can be modeled and understood computationally. chemrxiv.org
Table 4: Examples of In Silico Ligand/Catalyst Modification Strategies
| Modification Strategy | Computational Approach | Predicted Outcome |
| Varying Ligand Electronics | Calculate the charge on the Rh center and the energy of the carbene's frontier orbitals with different ligands (e.g., acetate (B1210297) vs. trifluoroacetate). | Electron-withdrawing ligands can increase the electrophilicity of the carbene, potentially enhancing reactivity towards electron-rich substrates. |
| Tuning Ligand Sterics | Model the transition states for a stereoselective reaction with ligands of varying bulk (e.g., by changing the R-group on a chiral carboxylate ligand). | Identify ligands that maximize favorable steric interactions and minimize clashes in the desired transition state, leading to higher stereoselectivity. nih.gov |
| Introducing Supramolecular Interactions | Design ligands with hydrogen-bond donors/acceptors and calculate the interaction energy with the substrate in the transition state. nih.gov | Predict ligands that can pre-organize the substrate for a highly selective reaction, as demonstrated in asymmetric hydrogenations. nih.gov |
| Optimizing Metal Center | Compare reaction barriers for catalysts based on different metals (e.g., Rh vs. Cu vs. Ag) with the same ligand set. nih.gov | Rationalize and predict how the choice of metal impacts selectivity between different reaction pathways (e.g., homo- vs. cross-coupling). nih.gov |
This table provides examples of how computational studies guide the rational design of catalysts for reactions involving diazo compounds.
Analytical and Spectroscopic Methodologies for Structural and Mechanistic Characterization
Advanced Spectroscopic Techniques for Elucidating Intermediates
The reactions of diazo compounds, particularly those catalyzed by transition metals like rhodium and copper, proceed through highly reactive carbene or carbenoid intermediates. nih.govrsc.org The direct observation and characterization of these transient species are challenging but crucial for mechanistic understanding. Advanced spectroscopic methods are indispensable tools for this purpose.
Infrared (IR) Spectroscopy: The diazo group has a strong and characteristic IR absorption band, typically in the range of 2100-2200 cm⁻¹. This band is an excellent diagnostic tool for the presence of the diazo functionality in Methyl 2-diazoacetamidohexanoate. The position of this band can also provide insights into the electronic environment of the diazo group. Time-resolved IR spectroscopy can be employed to observe the disappearance of the diazo band and the appearance of new bands corresponding to intermediates and products during a reaction.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of Methyl 2-diazoacetamidohexanoate. Furthermore, MS techniques can be used to detect reaction intermediates, although their short lifetimes can make this challenging. In some studies, stable metal carbene complexes have been isolated and characterized by mass spectrometry, providing valuable mechanistic insights. oup.com
Below is an illustrative table of expected spectroscopic data for Methyl 2-diazoacetamidohexanoate based on typical values for similar compounds.
| Technique | Group | Expected Signal |
| ¹H NMR | N-H | ~7.0-8.0 ppm (broad singlet) |
| α-CH | ~4.5-5.5 ppm (doublet) | |
| O-CH₃ | ~3.7 ppm (singlet) | |
| (CH₂)₄ | ~1.3-1.7 ppm (multiplets) | |
| CH₃ (hexanoate) | ~0.9 ppm (triplet) | |
| ¹³C NMR | C=O (amide) | ~160-170 ppm |
| C=O (ester) | ~170-175 ppm | |
| C=N₂ | ~45-60 ppm | |
| IR Spectroscopy | N≡N stretch | ~2120 cm⁻¹ |
| C=O stretch (amide) | ~1680 cm⁻¹ | |
| C=O stretch (ester) | ~1735 cm⁻¹ |
Methodologies for Reaction Monitoring and Kinetic Studies
Understanding the kinetics of reactions involving Methyl 2-diazoacetamidohexanoate is crucial for optimizing reaction conditions and elucidating reaction mechanisms. Several methodologies are employed to monitor these reactions in real-time or through periodic sampling.
In-situ Monitoring: Techniques like in-situ IR and UV-Vis spectroscopy are powerful for continuous reaction monitoring. researchgate.net The disappearance of the characteristic diazo peak in the IR spectrum or changes in the UV-Vis spectrum can be tracked over time to determine reaction rates. Stopped-flow analysis is another technique that allows for the study of very fast reactions by rapidly mixing reagents and monitoring the subsequent changes spectroscopically. nih.gov
Kinetic Analysis: Kinetic studies often involve monitoring the concentration of the diazo compound, substrates, or products over time. nih.gov For rhodium-catalyzed reactions, it has been observed that the reaction can be zero-order in the diazo compound, suggesting that the rate-determining step occurs after the formation of the metal-carbene intermediate. nih.gov A complete kinetic analysis can reveal the influence of catalyst and substrate concentrations on the reaction rate, providing a detailed picture of the catalytic cycle. rsc.org
Data from a hypothetical kinetic study of a rhodium-catalyzed cyclization of Methyl 2-diazoacetamidohexanoate:
| Time (min) | [Diazo Compound] (M) | Reaction Rate (M/s) |
| 0 | 0.100 | 1.5 x 10⁻⁴ |
| 10 | 0.082 | 1.5 x 10⁻⁴ |
| 20 | 0.064 | 1.5 x 10⁻⁴ |
| 30 | 0.046 | 1.5 x 10⁻⁴ |
| 40 | 0.028 | 1.5 x 10⁻⁴ |
| 50 | 0.010 | 1.5 x 10⁻⁴ |
This table illustrates a zero-order reaction with respect to the diazo compound, where the rate remains constant despite the decreasing concentration of the reactant.
Chromatographic and Separation Techniques in Synthetic Research
Chromatography is indispensable in the synthesis and application of Methyl 2-diazoacetamidohexanoate for both purification and analysis. nih.govijpsjournal.com
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction. acs.org By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, one can visualize the disappearance of the starting materials and the appearance of the product.
Column Chromatography: For the purification of Methyl 2-diazoacetamidohexanoate and its reaction products on a preparative scale, column chromatography is the most common method. ijpsjournal.com Silica gel is a typical stationary phase, and the mobile phase is a mixture of solvents, such as ethyl acetate (B1210297) and petroleum ether, with the polarity adjusted to achieve optimal separation. acs.org
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both analytical and preparative purposes. nih.gov Reversed-phase HPLC, often with a C18 column, can be used to analyze the purity of Methyl 2-diazoacetamidohexanoate and to separate it from byproducts. thermofisher.comepa.gov Chiral HPLC is particularly important for separating enantiomers or diastereomers produced in asymmetric reactions. acs.org
Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. While some diazo compounds can be analyzed by GC, their potential thermal instability must be considered. GC is often used to analyze the products of reactions involving diazo compounds, especially for determining diastereomeric ratios. acs.org Supercritical fluid chromatography (SFC) has also emerged as a powerful technique for the separation of stereoisomers. nih.govresearchgate.net
Comparison of Chromatographic Techniques:
| Technique | Primary Use | Stationary Phase Example | Mobile Phase Example |
| TLC | Reaction Monitoring | Silica Gel | Ethyl Acetate/Hexane |
| Column Chromatography | Purification | Silica Gel | Gradient of Ethyl Acetate in Hexane |
| HPLC | Purity Analysis, Separation | C18 (Reversed-Phase) | Acetonitrile/Water |
| GC | Product Analysis | Polysiloxane | Helium |
Crystallographic Methods for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. nih.govyoutube.com
For a compound like Methyl 2-diazoacetamidohexanoate, obtaining single crystals suitable for X-ray diffraction would allow for the unambiguous determination of its molecular structure. researchgate.net This would confirm the stereochemistry at the chiral center and provide details about the conformation of the molecule in the solid state.
While a crystal structure for Methyl 2-diazoacetamidohexanoate itself may not be publicly available, crystallographic analysis of related diazo compounds and their metal complexes has been instrumental in understanding their structure and bonding. oup.commdpi.com For example, the crystal structures of iron-porphyrin carbene complexes have provided direct evidence for the nature of these key intermediates. oup.com Similarly, X-ray diffraction has been used to characterize novel heterocyclic compounds formed from reactions of diazo compounds. manchester.ac.uk The process generally involves growing a single crystal, mounting it on a diffractometer, collecting diffraction data, and then solving and refining the crystal structure. acs.orgnih.gov
Absence of Publicly Available Research Data on Methyl 2-diazoacetamidohexonate
Following a comprehensive and systematic search of publicly accessible scientific databases and scholarly articles, no specific research findings, chemical data, or synthetic methodologies for the compound "this compound" could be identified. This suggests that the compound may be a novel chemical entity that has not yet been described in the peer-reviewed literature, or it may be referred to by a different nomenclature not readily searchable.
The inquiry requested a detailed article covering emerging research avenues and future directions for this compound, with a specific focus on:
Interdisciplinary research connections in chemical biology.
Advancements in sustainable and green chemical processes.
Exploration of novel catalytic systems including metal-free, photoredox, and biocatalysis.
Potential for new reaction discoveries and synthetic transformations.
Without any foundational information on the synthesis, characterization, or reactivity of this compound, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline. The creation of such content would amount to speculation and would not meet the standards of a professional and authoritative scientific discourse.
Further investigation would be required to determine if "this compound" is a compound currently under investigation in private research or if it is a theoretical molecule. At present, the lack of available data precludes any meaningful discussion of its properties or potential applications.
Emerging Research Avenues and Future Directions
Automation and High-Throughput Experimentation in Diazo Chemistry
The application of automation and high-throughput experimentation (HTE) is revolutionizing chemical synthesis and catalyst development, and its extension to diazo chemistry holds immense potential for compounds like Methyl 2-diazoacetamidohexonate. These technologies enable the rapid screening of reaction conditions, catalysts, and substrates, significantly accelerating the pace of research and development. youtube.comyoutube.com
Traditionally, the synthesis and reaction optimization of diazo compounds have been conducted in a serial manner, a time-consuming and often resource-intensive process. youtube.com The hazardous nature of many diazo compounds also necessitates careful handling, which can limit the scale and number of experiments performed manually. researchgate.netnih.gov Automation and HTE address these challenges by employing robotic platforms to perform a large number of experiments in parallel, on a miniaturized scale. nih.govyoutube.com
High-Throughput Screening of Catalysts
A key area where HTE is making a significant impact is in the discovery and optimization of catalysts for reactions involving diazo compounds. For a compound such as this compound, which can undergo a variety of transformations like cyclopropanation or C-H insertion, finding the optimal catalyst is crucial for achieving high yield and selectivity. nih.govrsc.orgmdpi.com Rhodium and other transition metal catalysts are often employed for these reactions. rsc.orgnih.govacs.orgnih.gov
High-throughput screening allows for the rapid evaluation of a large library of metal catalysts and ligands. For instance, a 96-well plate could be used to test various rhodium catalysts with different ligand modifications for a model reaction with this compound. Each well would contain a slightly different catalyst formulation, and the outcomes of the reactions could be rapidly analyzed using techniques like mass spectrometry. youtube.com
Hypothetical High-Throughput Screening for a Rhodium-Catalyzed Reaction of this compound
| Well | Catalyst Precursor | Ligand | Solvent | Yield (%) |
| A1 | Rh₂(OAc)₄ | Triphenylphosphine | Dichloromethane | 85 |
| A2 | Rh₂(OAc)₄ | Tri(p-tolyl)phosphine | Dichloromethane | 88 |
| A3 | Rh₂(OAc)₄ | Tri(o-tolyl)phosphine | Dichloromethane | 75 |
| B1 | Rh₂(esp)₂ | None | Dichloromethane | 92 |
| B2 | Rh₂(esp)₂ | Triphenylphosphine | Dichloromethane | 90 |
| C1 | [Rh(cod)Cl]₂ | BINAP | Toluene | 78 |
| C2 | [Rh(cod)Cl]₂ | Chiraphos | Toluene | 82 |
This table represents a simplified, hypothetical screening experiment. Actual screenings would involve a much larger matrix of variables.
Automated Synthesis and Flow Chemistry
Beyond screening, automation is also being applied to the synthesis of diazo compounds themselves. beilstein-journals.org Given the potential instability of diazo compounds, continuous-flow synthesis has emerged as a safer and more scalable alternative to batch production. researchgate.netnih.gov In a flow reactor, small amounts of reagents are continuously mixed and reacted, minimizing the accumulation of hazardous intermediates. researchgate.net This "on-demand" generation of the diazo compound allows for its direct use in a subsequent reaction step, a significant safety and efficiency advantage. researchgate.net
An automated flow system for the synthesis of this compound could be envisioned. The precursor, 2-aminohexanoic acid methyl ester, would be reacted with a diazotizing agent in a microreactor. The resulting this compound stream could then be directly merged with a stream containing a catalyst and a substrate for a subsequent transformation, all within a closed and automated system.
Robotics and Miniaturized Reactors
The development of miniaturized and automated reactor systems, sometimes referred to as "catalysis-in-a-box," provides a platform for performing high-throughput experiments with high precision and control. nih.govnih.govchemrxiv.org These systems can be integrated with robotic liquid handlers and analytical instruments, creating a fully autonomous workflow. youtube.com For instance, a robotic arm could prepare a series of reactions in vials within a temperature-controlled block, and an automated sampling system could withdraw aliquots for analysis at specified time points. youtube.com This level of automation not only increases throughput but also improves the reproducibility and quality of the data obtained.
A notable advancement in this area is the use of acoustic droplet ejection technology, where ultrasound pulses are used to transfer nanoliter-scale droplets of reagents. acs.org This allows for the rapid setup of thousands of unique reaction combinations in microplates, further accelerating the discovery process. acs.org
The integration of such technologies into the study of this compound and related compounds will undoubtedly lead to the faster discovery of novel reactions and more efficient synthetic routes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2-diazoacetamidohexonate, and how can its purity be validated during synthesis?
- Methodological Answer : this compound can be synthesized via diazo transfer reactions using precursors like hexonate derivatives and diazoacetamide reagents. Key steps include temperature control (0–5°C) to stabilize the diazo group and prevent decomposition. Purity validation requires HPLC with a C18 reverse-phase column and UV detection at 254 nm, coupled with mass spectrometry (MS) to confirm molecular weight. Cross-referencing with metabolomics databases (e.g., amino acid/peptide classifications) ensures structural consistency .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : Stability studies should assess degradation under light, temperature, and humidity. Store the compound in amber vials at –20°C under inert gas (argon/nitrogen) to minimize diazo group decomposition. Accelerated stability testing (e.g., 40°C/75% relative humidity for 4 weeks) with periodic HPLC analysis quantifies degradation products. Comparative data from peptide analogs (e.g., Met-Met-Ala, Met-Ser) suggest that diazo compounds are highly sensitive to UV light .
Q. Which analytical techniques are most effective for characterizing this compound in complex mixtures?
- Methodological Answer : Use tandem techniques:
- NMR (¹H/¹³C) for functional group identification (e.g., diazo peaks at δ 4.5–5.0 ppm).
- FT-IR to confirm amide (C=O stretch at ~1650 cm⁻¹) and ester (C-O at ~1250 cm⁻¹) bonds.
- LC-MS/MS for trace-level detection in biological matrices. Reference metabolomic workflows (e.g., ST000546) to align with peptide/amino acid classification frameworks .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in peptide coupling reactions?
- Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) model the electrophilicity of the diazo group and its interaction with nucleophiles (e.g., amine residues). Retrosynthesis tools (e.g., AI-powered platforms like Reaxys or Pistachio) propose feasible pathways by comparing with structurally similar tripeptides (e.g., Met-Thr-Asp) . Validate predictions with kinetic studies using stopped-flow spectroscopy to monitor reaction intermediates.
Q. What experimental strategies resolve contradictions in reported bioactivity data for diazo-containing peptides?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent polarity). Standardize protocols:
- Use phosphate-buffered saline (PBS, pH 7.4) for in vitro enzyme inhibition assays.
- Include positive controls (e.g., N-Succinyl-L-glutamate) to benchmark activity.
- Apply multivariate analysis (e.g., PCA) to metabolomic datasets (ST000546) to identify confounding variables like residual solvents or degradation byproducts .
Q. How can researchers design experiments to study the enzyme-binding kinetics of this compound?
- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (KD) and stoichiometry. For diazo-specific interactions, synthesize fluorescent analogs (e.g., BODIPY-labeled derivatives) for real-time monitoring via fluorescence anisotropy. Cross-reference with studies on carbonyl-containing compounds (e.g., mycosporine) to optimize buffer conditions .
Q. What are the critical steps for troubleshooting low yields in large-scale synthesis of this compound?
- Methodological Answer :
- Step 1 : Identify bottlenecks via reaction calorimetry to detect exothermic events causing decomposition.
- Step 2 : Optimize diazo group stabilization using additives like copper(I) iodide or crown ethers.
- Step 3 : Scale-up using flow chemistry to enhance heat/mass transfer. Compare with industrial protocols for amino methacrylate copolymers, which face similar scalability challenges .
Methodological and Data Analysis Guidelines
Q. How should researchers document metadata for reproducibility in this compound studies?
- Methodological Answer : Follow microscopy/metadata standards (e.g., MethodsJ2 framework):
- Record synthetic parameters (catalyst loading, reaction time).
- Include raw spectral data (NMR, MS) in supplementary materials.
- Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for public repositories. Reference safety protocols (e.g., glove selection, respiratory protection) to ensure compliance with lab standards .
Q. What statistical approaches are recommended for analyzing dose-response data in this compound bioassays?
- Methodological Answer : Fit data to a four-parameter logistic model (IC₅₀/EC₅₀) using nonlinear regression (e.g., GraphPad Prism). Validate with bootstrap resampling (1,000 iterations) to estimate confidence intervals. For multiplexed assays, apply false discovery rate (FDR) correction to minimize Type I errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
